![molecular formula C17H10O2 B1268269 Indeno[2,1-b]chromene-6-carbaldehyde CAS No. 75293-82-2](/img/structure/B1268269.png)
Indeno[2,1-b]chromene-6-carbaldehyde
Overview
Description
Indeno[2,1-b]chromene-6-carbaldehyde (IBC-6-CA) is a compound belonging to the group of chromene compounds, which are widely studied and used in scientific research. IBC-6-CA is a colourless, crystalline solid with a melting point of 112-114°C and a boiling point of 294-296°C. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate, and has been used for various applications in the scientific research field.
Scientific Research Applications
Synthesis of Cyanine Dyes
Indeno[2,1-b]chromene-6-carbaldehyde is used in the synthesis of cyanine dyes. Starting from the products of formylation and vinylformylation of indeno[2,1-b]chromene, a series of new symmetrical and unsymmetrical polymethine dyes have been synthesized . These dyes have two absorption bands in the visible region, the position, intensity, and shape of which depend on the nature of the second terminal group .
Gold(I) Catalysis
Indeno[2,1-b]chromene-6-carbaldehyde can be used in gold(I) catalysis for the stereoselective synthesis of sulfur- or selenium-containing indeno[1,2-b]chromene derivatives . This process involves a double cyclization process through a proposed key gold−cyclopropyl carbene intermediate .
Acid-Mediated Cascade Cyclization
Indeno[2,1-b]chromene-6-carbaldehyde can be used in an acid-mediated cascade cyclization pathway to produce functionalized indeno[2,1-c]chromen-6 (7H)-ones . This process is driven by triflic acid .
properties
IUPAC Name |
indeno[2,1-b]chromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-10-15-13-7-3-2-6-12(13)14-9-11-5-1-4-8-16(11)19-17(14)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZXVDMBPQFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=C3O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328132 | |
Record name | indeno[2,1-b]chromene-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indeno[2,1-b]chromene-6-carbaldehyde | |
CAS RN |
75293-82-2 | |
Record name | indeno[2,1-b]chromene-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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